(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone;hydrochloride
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Overview
Description
(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo4,5-dbenzazepin-6-yl)methanone;hydrochloride is a complex organic compound that features a unique structure combining an aminophenyl group with an imidazo4,5-dbenzazepine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo4,5-dbenzazepin-6-yl)methanone;hydrochloride typically involves multi-step organic reactions. One common method involves the condensation of 4-aminophenyl ketone with 2-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure hydrogenation and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo4,5-dbenzazepin-6-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the aminophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products depending on the reagents used .
Scientific Research Applications
(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo4,5-dbenzazepin-6-yl)methanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo4,5-dbenzazepin-6-yl)methanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
(4-aminophenyl)benzothiazole: Shares the aminophenyl group but has a different core structure.
(4-aminophenyl)methanol: Simpler structure with similar functional groups.
(4-aminophenyl)phenylmethanone: Similar in structure but lacks the imidazobenzazepine core
Uniqueness
The uniqueness of (4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo4,5-dbenzazepin-6-yl)methanone;hydrochloride lies in its combined structural features, which confer specific biological activities not observed in simpler analogs. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C19H19ClN4O |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone;hydrochloride |
InChI |
InChI=1S/C19H18N4O.ClH/c1-12-21-16-10-11-23(19(24)13-6-8-14(20)9-7-13)17-5-3-2-4-15(17)18(16)22-12;/h2-9H,10-11,20H2,1H3,(H,21,22);1H |
InChI Key |
ZYQCYDFHFOTMIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)N.Cl |
Origin of Product |
United States |
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